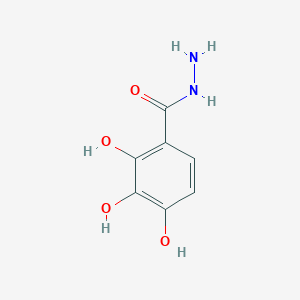

2,3,4-Trihydroxybenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trihydroxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c8-9-7(13)3-1-2-4(10)6(12)5(3)11/h1-2,10-12H,8H2,(H,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGGOAOSKPLGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)NN)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599628 | |

| Record name | 2,3,4-Trihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918441-21-1 | |

| Record name | 2,3,4-Trihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 2,3,4-Trihydroxybenzohydrazide

An In-Depth Technical Guide to 2,3,4-Trihydroxybenzohydrazide: Synthesis, Properties, and Applications as a Pharmacophore

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Trihydroxybenzohydrazide, a polyphenol-derived carbohydrazide of significant interest in medicinal chemistry and drug development. While direct literature on this specific isomer is nascent, this document synthesizes information from closely related analogues, precursors, and derivatives to present a detailed account of its chemical structure, physicochemical properties, and synthesis. Particular emphasis is placed on its role as a critical synthetic intermediate and a core pharmacophore. The 2,3,4-trihydroxybenzyl moiety, a key structural feature, has been identified as essential for potent inhibitory activity against viral targets such as the Coxsackievirus B3 (CVB3) 3C protease.[1][2] This guide furnishes detailed, field-proven protocols for its synthesis and characterization, discusses its chemical reactivity, including metal chelation and antioxidant potential, and explores the broad spectrum of biological activities exhibited by its derivatives. This document is intended to serve as a foundational resource for researchers and scientists engaged in the discovery of novel therapeutic agents.

Introduction to the 2,3,4-Trihydroxybenzoyl Scaffold

2,3,4-Trihydroxybenzohydrazide belongs to the chemical class of benzohydrazides, characterized by a hydrazide functional group (-CONHNH₂) attached to a benzene ring. Its defining feature is the substitution pattern on the aromatic ring, which contains three hydroxyl groups in vicinal (adjacent) positions at the 2, 3, and 4 carbons. This arrangement is structurally derived from pyrogallol (1,2,3-trihydroxybenzene), a well-known antioxidant and synthetic precursor.[3]

The strategic placement of these functional groups—the nucleophilic hydrazide moiety and the redox-active pyrogallol ring—confers significant chemical versatility and biological potential. The hydrazide group serves as a versatile handle for synthesizing a vast library of N-acylhydrazone derivatives through condensation with various aldehydes and ketones.[4][5] The pyrogallol-like core imparts strong metal-chelating and radical-scavenging properties.[6][7]

The primary significance of this scaffold in modern drug discovery was highlighted in studies identifying the 2,3,4-trihydroxybenzyl moiety as a crucial pharmacophore for potent inhibition of the Coxsackievirus B3 3C protease (3Cpro), an enzyme vital for viral replication.[1][2] This finding establishes 2,3,4-Trihydroxybenzohydrazide as a high-value starting material for the development of novel antiviral agents and other bioactive molecules.

Chemical Structure and Physicochemical Properties

Molecular Structure

The structure of 2,3,4-Trihydroxybenzohydrazide integrates the key features of a polyphenol and a carbohydrazide. The vicinal trihydroxyl arrangement on the phenyl ring creates a catechol-like motif known for its potent antioxidant and metal chelation capabilities.[6] The hydrazide functional group is a powerful nucleophile and a key building block for forming hydrazone linkages.[8]

Caption: General synthetic workflow for 2,3,4-Trihydroxybenzohydrazide.

Detailed Experimental Protocol

Protocol 1: Synthesis of Methyl 2,3,4-trihydroxybenzoate

-

Rationale: This standard Fischer esterification converts the carboxylic acid into its more reactive methyl ester, preparing it for nucleophilic attack by hydrazine. The acid catalyst (H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Reagents & Equipment:

-

2,3,4-Trihydroxybenzoic acid (1.0 eq)

-

Methanol (anhydrous, ~20 mL per gram of acid)

-

Sulfuric acid (concentrated, catalytic amount, e.g., 0.1 eq)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Rotary evaporator

-

-

Procedure:

-

Suspend 2,3,4-trihydroxybenzoic acid in anhydrous methanol in a round-bottom flask.

-

Carefully add the catalytic amount of concentrated sulfuric acid while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate and wash sequentially with water and saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 2,3,4-trihydroxybenzoate.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Protocol 2: Synthesis of 2,3,4-Trihydroxybenzohydrazide via Hydrazinolysis

-

Rationale: This is a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier. An excess of hydrazine hydrate is often used to drive the reaction to completion. [9]* Reagents & Equipment:

-

Methyl 2,3,4-trihydroxybenzoate (1.0 eq)

-

Hydrazine hydrate (80-100%, 5-10 eq)

-

Ethanol or Methanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve methyl 2,3,4-trihydroxybenzoate in ethanol or methanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the mixture to reflux and maintain for 6-8 hours. The product may begin to precipitate from the solution upon heating.

-

Monitor the reaction by TLC until the starting ester spot disappears.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol or water to remove excess hydrazine hydrate.

-

Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from methanol or ethanol to yield pure 2,3,4-Trihydroxybenzohydrazide. [9][10]

-

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic and analytical techniques. The expected data, based on structural analysis and comparison with similar compounds, are summarized below. [11][12]

| Technique | Expected Observations |

|---|---|

| ¹H NMR (DMSO-d₆) | ~9.0-10.0 ppm: Broad singlets, 3H (phenolic -OH). ~8.5-9.5 ppm: Broad singlet, 1H (amide -NH). ~6.5-7.5 ppm: Multiplets, 2H (aromatic C-H). ~4.0-5.0 ppm: Broad singlet, 2H (terminal -NH₂). All OH and NH protons are D₂O exchangeable. [9][11] |

| ¹³C NMR (DMSO-d₆) | ~165 ppm: C=O (amide carbonyl). ~140-155 ppm: Aromatic C-OH. ~110-130 ppm: Aromatic C-H and C-C(O). [11] |

| FT-IR (KBr or ATR) | 3200-3500 cm⁻¹: Broad band (O-H stretching). 3100-3300 cm⁻¹: Sharp peaks (N-H stretching). ~1640 cm⁻¹: Strong band (C=O Amide I band). ~1550 cm⁻¹: Strong band (N-H bending, Amide II band). ~1450-1600 cm⁻¹: C=C aromatic ring stretching. [11] |

| Mass Spec. (ESI+) | m/z 185.05: [M+H]⁺. m/z 207.03: [M+Na]⁺. |

| RP-HPLC | Single sharp peak on a C18 column with a mobile phase of acetonitrile/water (with 0.1% formic acid) and UV detection at ~255-280 nm. [13][14]|

Chemical Reactivity and Derivatization

Metal Chelation

The proximate arrangement of the three phenolic hydroxyl groups and the oxygen and nitrogen atoms of the hydrazide moiety creates a powerful polydentate chelation site for metal ions. This property is critical for mitigating metal-induced oxidative stress and is a known mechanism for the biological activity of many hydrazone-based drugs. [15][16]The ability to form stable chelates with transition metal ions can inhibit metal-dependent enzymes or prevent the generation of reactive oxygen species via Fenton-like reactions. [17]

Antioxidant Activity

The pyrogallol substructure is a classic antioxidant motif. The phenolic hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical that is delocalized across the aromatic ring. This radical scavenging is a primary mechanism of antioxidant action. [6][7]The antioxidant capacity of 2,3,4-Trihydroxybenzohydrazide and its derivatives is expected to be significant.

Caption: General mechanism of hydrogen atom transfer for radical scavenging.

Synthesis of Bioactive Hydrazones

The most significant chemical application of 2,3,4-Trihydroxybenzohydrazide is its use as a scaffold for creating N-acylhydrazone (NAH) libraries. This is achieved through a straightforward condensation reaction with a diverse range of aldehydes and ketones.

Protocol 3: General Synthesis of N'-(substituted-benzylidene)-2,3,4-trihydroxybenzohydrazones

-

Rationale: This reaction forms a stable C=N (imine) bond, linking the core hydrazide to a variety of substituted aromatic or aliphatic moieties. A catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. [4][7]* Reagents & Equipment:

-

2,3,4-Trihydroxybenzohydrazide (1.0 eq)

-

Substituted aldehyde or ketone (1.0-1.1 eq)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic, 2-3 drops)

-

Standard reflux and filtration equipment

-

-

Procedure:

-

Dissolve 2,3,4-Trihydroxybenzohydrazide in ethanol in a round-bottom flask.

-

Add the desired aldehyde or ketone to the solution, followed by a few drops of glacial acetic acid.

-

Heat the mixture to reflux for 2-4 hours. Monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath.

-

Collect the precipitated hydrazone product by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Biological and Pharmacological Significance

While the parent molecule is not extensively studied, its derivatives have shown remarkable biological activity, establishing the 2,3,4-trihydroxybenzoyl moiety as a privileged pharmacophore.

Antiviral Activity

The most compelling evidence for the therapeutic potential of this scaffold comes from research on Coxsackievirus B3 (CVB3), a primary cause of viral myocarditis. In a study focused on optimizing the drug Benserazide, the 2,3,4-trihydroxybenzyl moiety was unequivocally identified as the key pharmacophore responsible for potent inhibition of the viral 3C protease. [1]Further optimization by replacing the serine portion of Benserazide with other hydrazide moieties led to compounds with significantly enhanced potency.

| Compound | Description | IC₅₀ (µM) against CVB3 3Cpro | Reference |

| Benserazide (3) | Parent compound | ~10-20 (estimated from graphs) | [1] |

| 11Q | 4-hydroxyphenylpentanehydrazide derivative | 0.07 | [1][2] |

These results strongly indicate that hydrazones derived from 2,3,4-Trihydroxybenzohydrazide are prime candidates for development as anti-enteroviral agents.

Other Potential Activities

The broader class of benzohydrazides and N-acylhydrazones are known for a wide array of pharmacological effects. [5][18]Based on this extensive literature, derivatives of 2,3,4-Trihydroxybenzohydrazide are hypothesized to possess:

-

Antibacterial and Antifungal Activity: The hydrazone pharmacophore (-CONH-N=CH-) is a common feature in many antimicrobial agents. [19][20]* Anticancer Activity: Numerous phenolic hydrazones have demonstrated potent cytotoxic effects against various cancer cell lines. [4][21]* Anti-inflammatory Activity: Hydrazone derivatives have been reported as inhibitors of inflammatory pathways. [5]* Neuroprotective Properties: The structural similarity to Benserazide, a peripheral dopa decarboxylase inhibitor used in treating Parkinson's disease, and its active metabolite, 2,3,4-trihydroxybenzylhydrazine, suggests potential applications in neuropharmacology. [6][22]

Conclusion and Future Directions

2,3,4-Trihydroxybenzohydrazide is a molecule of considerable strategic importance for drug discovery. While it serves as a powerful antioxidant and metal chelator in its own right, its principal value lies in its role as a versatile synthetic platform. The demonstrated success of its derivatives as potent viral protease inhibitors underscores the immense potential held within this scaffold.

Future research should focus on several key areas:

-

Full Characterization: The definitive synthesis and complete spectroscopic and physicochemical characterization of the parent 2,3,4-Trihydroxybenzohydrazide molecule.

-

Intrinsic Activity Profiling: A thorough investigation of the parent compound's antioxidant, metal chelating, and cytotoxic properties.

-

Library Expansion and Screening: The rational design and synthesis of diverse N-acylhydrazone libraries based on this core, followed by high-throughput screening against a wide range of therapeutic targets, including other viral proteases, bacterial enzymes, and cancer-related kinases.

By leveraging the unique combination of a reactive hydrazide handle and a potent pyrogallol-like ring system, 2,3,4-Trihydroxybenzohydrazide offers a promising and largely untapped resource for the development of next-generation therapeutic agents.

References

-

PubChem. (n.d.). (E)-N'-(2,3,4-Trihydroxybenzylidene)benzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2,3,4-Trihydroxybenzaldehyde. Retrieved from [Link]

-

Lee, G., et al. (2016). 2,3,4-Trihydroxybenzyl-hydrazide analogues as novel potent coxsackievirus B3 3C protease inhibitors. European Journal of Medicinal Chemistry, 121, 303-313. Retrieved from [Link]

-

ResearchGate. (2016). 2,3,4-Trihydroxybenzyl-hydrazide Analogues as Novel Potent Coxsackievirus B3 3C Protease Inhibitors. Retrieved from [Link]

-

Hassan, A. S., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(4), 5839-5844. Retrieved from [Link]

-

Taha, M., et al. (2015). Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential. Arabian Journal of Chemistry, 10, S3531-S3538. Retrieved from [Link]

- Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.

-

IUCr. (2025, May 13). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,3,4-Trihydroxybenzaldehyde. Retrieved from [Link]

-

Naaz, F., et al. (2021). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 14(12), 103444. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

-

Bekheit, M. M., et al. (2013). Synthesis and characterization studies of new five member ring metal chelates derived from benzion phenoxyacetyl hydrazone(H2BPAH). Arabian Journal of Chemistry, 10, S171-S178. Retrieved from [Link]

-

Alhadi, A. A., et al. (2009). N′-(2,4-Dimethoxybenzylidene)-3,4,5-trihydroxybenzohydrazide ethanol solvate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1373. Retrieved from [Link]

-

Pharmacy Education. (2023, October 10). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Retrieved from [Link]

-

da Silva, A. B., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. RSC Advances, 12(27), 17351–17365. Retrieved from [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Retrieved from [Link]

-

El-Tabl, A. S., et al. (2015). Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. Journal of Chemistry, 2015, 928423. Retrieved from [Link]

-

Draths, K. M., & Frost, J. W. (1998). Synthesis of Gallic Acid and Pyrogallol from Glucose: Replacing Natural Product Isolation with Microbial Catalysis. Journal of the American Chemical Society, 120(41), 10545-10549. Retrieved from [Link]

-

ResearchGate. (2023, May 10). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Retrieved from [Link]

-

Taha, M., et al. (2013). Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. Molecules, 18(9), 10549-10564. Retrieved from [Link]

-

Wujec, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. Retrieved from [Link]

-

Novel Triazole-Carbohydrazide hydrazones with dual antioxidant and antibacterial potential. (2025, November 21). Scientific Reports. Retrieved from [Link]

-

Carey, S. (2006). The Synthesis and Medicinal Applications of Pyrogallola[13]renes. K. Nolan Research Group. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,4-Trihydroxy-benzaldehyde. Retrieved from [Link]

-

Scribd. (n.d.). Spectral Analysis of 2-Hydroxy Benzohydrazide. Retrieved from [Link]

-

Canada Chemical. (n.d.). PYROGALLOL FOR SYNTHESIS. Retrieved from [Link]

-

PMC. (n.d.). 2,3,4-Trihydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Girek, T. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Mini-Reviews in Medicinal Chemistry, 14(6), 519-530. Retrieved from [Link]

-

Peterson, C. M., et al. (1976). Chelation Studies With 2,3-dihydroxybenzoic Acid in Patients With Beta-Thalassaemia Major. British Journal of Haematology, 33(4), 477-485. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of two metal chelating hydrazone compounds. Retrieved from [Link]

-

UNPChemicals. (2025, January 10). Chelating effect of metal deactivators. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. 2,3,4-Trihydroxybenzyl-hydrazide analogues as novel potent coxsackievirus B3 3C protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PYROGALLOL FOR SYNTHESIS [canadachemical.com]

- 4. Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 2,3,4-Trihydroxybenzylhydrazine | 3614-72-0 [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential - Arabian Journal of Chemistry [arabjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. 2,3,4-Trihydroxybenzaldehyde | SIELC Technologies [sielc.com]

- 14. helixchrom.com [helixchrom.com]

- 15. Synthesis and characterization studies of new five member ring metal chelates derived from benzion phenoxyacetyl hydrazone(H<sub>2</sub>BPAH) - Arabian Journal of Chemistry [arabjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. Chelating effect of metal deactivators|Resources|UNPChemicals [unpchemicals.com]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2,3,4-TRIHYDROXYBENZYLHYDRAZINE, METHYLATE | 3614-72-0 [chemicalbook.com]

Therapeutic Potential of 2,3,4-Trihydroxybenzohydrazide Derivatives: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of multi-target directed ligands (MTDLs) is paramount for addressing complex, multifactorial diseases. Among emerging pharmacophores, 2,3,4-trihydroxybenzohydrazide (2,3,4-THBH) has distinguished itself as a highly versatile building block. By combining a pyrogallol-like electron-donating aromatic ring with a reactive hydrazide linker, 2,3,4-THBH serves as an optimal precursor for synthesizing hybrid molecules—most notably, pyrogallol-coumarin hybrids (PCHs).

This technical guide explores the therapeutic potential of 2,3,4-THBH derivatives, dissecting their chemical architecture, multi-pathway mechanisms of action (anti-inflammatory, antimicrobial, antioxidant, and anticancer), and the self-validating experimental protocols required to synthesize and evaluate them.

Chemical Architecture & Rational Design

The therapeutic efficacy of 2,3,4-THBH derivatives stems directly from their structural topology:

-

The Pyrogallol Moiety (2,3,4-Trihydroxybenzene): The three adjacent hydroxyl groups provide exceptional hydrogen-donating capabilities. This configuration is critical for neutralizing free radicals via the Sequential Proton Loss followed by Electron Transfer (SPLET) mechanism 1.

-

The Hydrazide Linker (-CO-NH-NH₂): This moiety acts as a highly reactive nucleophile. It readily undergoes condensation reactions with aldehydes or ketones (such as 3-acetyl-4-hydroxycoumarin) to form stable hydrazone bonds, allowing for the rapid generation of diverse chemical libraries 2.

-

Metal Chelation: The combination of the carbonyl oxygen and adjacent hydrazinic nitrogens allows these derivatives to form stable five-membered chelate rings with metal ions, a property essential for inhibiting metalloenzymes like lipoxygenase (LOX) and urease 3.

Pharmacodynamics & Mechanisms of Action

2,3,4-THBH derivatives, particularly (E)-N′-(1-(2,4-dioxochroman-3-ylidene)ethyl)-2,3,4-trihydroxybenzohydrazide (designated as PCH-1), exhibit a broad spectrum of biological activities driven by specific molecular interactions:

-

Anti-Inflammatory (LOX Inhibition): Lipoxygenases (LOXs) are iron-containing enzymes that catalyze the deoxygenation of polyunsaturated fatty acids into pro-inflammatory leukotrienes. PCH-1 acts as a potent LOX inhibitor by chelating the active site iron and disrupting the electron transfer required for the enzyme's catalytic cycle 4.

-

Antimicrobial & Antibiofilm Activity: These derivatives disrupt bacterial cell membrane integrity. PCH-1 has demonstrated significant efficacy against Proteus mirabilis and effectively inhibits biofilm formation in Staphylococcus aureus4.

-

Anticancer (Redox Modulation): While acting as antioxidants in normal physiological environments, 2,3,4-THBH derivatives exhibit paradoxical pro-oxidative activity in the altered redox environment of tumor cells. In HCT-116 colorectal cancer cells, they increase superoxide (O₂•⁻) concentrations, deplete glutathione (GSH), and induce apoptosis via targeted oxidative stress 2.

Multi-target therapeutic mechanisms of 2,3,4-THBH derivatives.

Quantitative Pharmacodynamics

The following table summarizes the comparative in vitro biological activities of the 2,3,4-THBH derivative (PCH-1) against its structural isomer, the 3,4,5-THBH derivative (PCH-2), validating the therapeutic viability of the 2,3,4-substitution pattern 4.

| Parameter / Assay | Target Organism / Enzyme | PCH-1 (2,3,4-THBH core) | PCH-2 (3,4,5-THBH core) |

| Synthesis Yield | Chemical Condensation | 72.2% - 77.0% | ~75.0% |

| Anti-inflammatory (IC₅₀) | Soybean Lipoxygenase (LOX) | 38.12 μM | 34.12 μM |

| Antibacterial (MIC) | Proteus mirabilis ATCC 12453 | 31.125 µg/mL | 31.125 µg/mL |

| Antibiofilm (BIC₅₀) | Staphylococcus aureus ATCC 25923 | Moderate Inhibition | 378 µg/mL |

| Antioxidant Mechanism | Free Radical Scavenging | SPLET / RCF | SPLET / RCF |

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the experimental choice.

Protocol 1: Green Synthesis of Pyrogallol-Coumarin Hybrids (PCH-1)

Objective: Synthesize (E)-N′-(1-(2,4-dioxochroman-3-ylidene)ethyl)-2,3,4-trihydroxybenzohydrazide (PCH-1) using eco-friendly conditions.

-

Precursor Preparation: Dissolve equimolar amounts (0.001 mol) of 3-acetyl-4-hydroxycoumarin and 2,3,4-trihydroxybenzohydrazide in a 1:1 mixture of household vinegar and ethanol.

-

Causality: Traditional syntheses use toxic glacial acetic acid and methanol. Here, vinegar provides a mild, green source of acetic acid. The acid protonates the carbonyl oxygen of the coumarin derivative, significantly increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide 2.

-

-

Reflux Condensation: Reflux the mixture at 80°C for 5 hours.

-

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using an n-hexane/ethyl acetate (25:75) mobile phase. The disappearance of the precursor spots validates reaction completion.

-

-

Isolation & Purification: Cool the mixture to room temperature, filter the resulting precipitate, and recrystallize in pure ethanol.

-

Causality: Recrystallization in ethanol exploits the differential solubility between the highly crystalline PCH-1 product and any unreacted, highly polar 2,3,4-THBH precursors, ensuring >98% purity required for biological assays.

-

Protocol 2: In Vitro Lipoxygenase (LOX) Inhibition Assay

Objective: Quantify the anti-inflammatory potential of PCH-1 by measuring the inhibition of LOX-mediated linoleic acid oxidation.

-

Reagent Formulation: Prepare a solution of soybean lipoxygenase in borate buffer (pH 9.0).

-

Causality: Soybean LOX is utilized as a highly homologous, stable, and cost-effective surrogate for human LOX. The alkaline pH ensures the enzyme remains in its active conformational state.

-

-

Substrate Introduction: Introduce linoleic acid to the mixture.

-

Causality: Linoleic acid contains the specific cis,cis-1,4-pentadiene structure that LOX naturally targets for deoxygenation 4.

-

-

Inhibitor Incubation & Measurement: Add varying concentrations of PCH-1 (10–100 μM). Measure the absorbance continuously at 234 nm using a UV-Vis spectrophotometer.

-

Causality: The enzymatic conversion of linoleic acid yields 13-hydroperoxylinoleic acid, a conjugated diene that strongly absorbs at exactly 234 nm. A reduction in the rate of absorbance increase directly correlates to LOX inhibition.

-

Validation Checkpoint: Run a parallel assay using Nordihydroguaiaretic acid (NDGA) as a positive control. If NDGA fails to produce its known IC₅₀, the assay system is invalidated and must be recalibrated.

-

Self-validating workflow for the synthesis and evaluation of PCH-1.

Conclusion

Derivatives of 2,3,4-trihydroxybenzohydrazide represent a sophisticated class of multi-target directed ligands. By strategically leveraging the electron-donating capacity of the pyrogallol ring and the chelating potential of the hydrazide linker, researchers can synthesize compounds like PCH-1 that simultaneously modulate inflammatory pathways (LOX inhibition), disrupt microbial integrity, and induce targeted oxidative stress in cancer cells. The transition toward green synthesis methodologies further elevates the translational potential of these molecules in modern drug development pipelines.

References

- Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study.Antioxidants / ResearchGate (2024).

- An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status.MDPI Antioxidants (2023).

- Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential.Arabian Journal of Chemistry (2019).

- Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies.Pharmaceutics / MDPI (2024).

Sources

Unraveling the Antioxidant Mechanisms of Trihydroxy-Substituted Benzohydrazides: A Structural and Methodological Analysis

An In-Depth Technical Guide for Researchers

Introduction: The Imperative for Potent Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants are vital molecules that can neutralize these damaging free radicals, thereby mitigating cellular damage. Within the vast landscape of synthetic medicinal chemistry, benzohydrazides have emerged as a privileged scaffold, exhibiting a wide array of biological activities.[2][3] The strategic incorporation of multiple hydroxyl groups onto the benzohydrazide backbone, particularly a trihydroxy substitution pattern, has been shown to confer potent antioxidant properties.[4][5][6]

This technical guide offers an in-depth exploration of the core mechanisms underpinning the antioxidant action of trihydroxy-substituted benzohydrazides. We will dissect the structure-activity relationships, detail the primary pathways of radical scavenging, and provide validated, step-by-step experimental protocols for researchers to accurately assess these mechanisms in a laboratory setting. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of compounds.

Part 1: The Structural Architecture of Antioxidant Potency

The antioxidant efficacy of trihydroxy-substituted benzohydrazides is not coincidental; it is intrinsically linked to their specific molecular architecture. The synergy between the hydrazide functional group and the phenolic trihydroxy moiety forms the basis of their potent activity.

The number and position of hydroxyl (-OH) groups on the phenyl ring are the most critical determinants of antioxidant capacity.[5] This is due to several factors:

-

Hydrogen Donation: Phenolic hydroxyl groups serve as primary hydrogen donors. The O-H bond is relatively weak, allowing the hydrogen atom to be readily abstracted by a free radical, thereby neutralizing it.[7] The presence of three such groups significantly increases the molecule's capacity for hydrogen atom transfer (HAT).[7][8]

-

Radical Stabilization: Upon donating a hydrogen atom, the benzohydrazide forms a phenoxyl radical. The efficacy of an antioxidant is heavily dependent on the stability of this resulting radical. In trihydroxy-substituted compounds, the unpaired electron can be extensively delocalized across the aromatic ring and further stabilized by the resonance effects of the remaining hydroxyl groups and the hydrazide moiety.[7] This high degree of stabilization prevents the antioxidant radical from becoming a pro-oxidant and initiating new radical chain reactions.

-

Electron-Donating Nature: The hydroxyl groups are strong electron-donating groups, which increases the electron density on the aromatic ring. This enhances the molecule's ability to participate in single-electron transfer (SET) mechanisms, another crucial pathway for radical deactivation.[7]

The hydrazide group (-CONHNH-) itself contributes to the antioxidant profile, not only through its potential for hydrogen donation from the N-H bond but also through its ability to chelate metal ions, which is discussed in the following section.[9][10]

Caption: Key structural features contributing to antioxidant activity.

Part 2: Core Antioxidant Mechanisms: A Multi-Pronged Defense

Trihydroxy-substituted benzohydrazides neutralize free radicals through several interconnected mechanisms. The prevalence of each mechanism is often influenced by factors such as the nature of the radical, the solvent system (polarity), and the pH.[9][11] Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these pathways by calculating thermodynamic parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton dissociation enthalpy (PDE).[9][11][12]

A. Free Radical Scavenging Mechanisms

-

Hydrogen Atom Transfer (HAT): This is a direct, one-step process where the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxyl radical. HAT is generally considered the most favorable mechanism in non-polar or lipidic environments.[9][11][13]

Ar(OH)₃ + R• → Ar(OH)₂O• + RH

-

Sequential Proton Loss Electron Transfer (SPLET): This is a two-step process that is predominant in polar, aqueous environments.[9][11][14]

-

Step 1 (Proton Loss): The benzohydrazide first deprotonates, forming a phenoxide anion.

Ar(OH)₃ → Ar(OH)₂O⁻ + H⁺

-

Step 2 (Electron Transfer): The resulting anion then donates an electron to the free radical.

Ar(OH)₂O⁻ + R• → Ar(OH)₂O• + R⁻

-

-

Single Electron Transfer followed by Proton Transfer (SET-PT): In this two-step mechanism, an electron is first transferred from the benzohydrazide to the free radical, forming a radical cation and an anion. This is followed by the dissociation of a proton from the radical cation.[9][11]

-

Step 1 (Electron Transfer):

Ar(OH)₃ + R• → [Ar(OH)₃]•⁺ + R⁻

-

Step 2 (Proton Transfer):

[Ar(OH)₃]•⁺ → Ar(OH)₂O• + H⁺

-

Caption: The three main pathways for free radical neutralization.

B. Metal Chelation: Preventing Radical Formation

In addition to scavenging existing radicals, trihydroxy-substituted benzohydrazides can prevent their formation. Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the generation of the highly destructive hydroxyl radical (•OH) from hydrogen peroxide via the Fenton reaction. The hydrazide moiety, with its nitrogen and oxygen atoms, acts as an effective chelating agent, binding to these metal ions and sequestering them in a redox-inactive state.[15][16] This prevents them from participating in radical-generating chemistry, providing an essential, preventative antioxidant defense.

Caption: Prevention of radical formation via metal ion chelation.

Part 3: Experimental Validation of Antioxidant Mechanisms

A robust evaluation of a compound's antioxidant potential requires a multi-assay approach, as different assays reflect different aspects of the underlying mechanisms. The choice of assay is critical for generating meaningful and translatable data.

Data Presentation: A Comparative Overview

Summarizing results in a clear, tabular format is essential for structure-activity relationship (SAR) analysis.

| Compound ID | Substitution Pattern | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (µM Fe²⁺/µM) |

| Std-Trolox | - | Value | Value | Value |

| Std-Gallic Acid | 3,4,5-trihydroxy | Value | Value | Value |

| Compound 1 | 2,3,4-trihydroxy | Value | Value | Value |

| Compound 2 | 3,4,5-trihydroxy | Value | Value | Value |

IC₅₀: The concentration of the compound required to scavenge 50% of the radicals. FRAP Value: Ferric Reducing Antioxidant Power, expressed as molar equivalents of Fe²⁺.

Experimental Protocol 1: DPPH Radical Scavenging Assay

-

Principle & Causality: This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[17][18] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[4][19] A rapid decrease in absorbance indicates potent scavenging activity, which can occur via either HAT or SET mechanisms. This is often the primary screening assay due to its simplicity and reliability.[17]

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and a reference standard (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol, ethanol).

-

Prepare a ~0.1 mM solution of DPPH in the same solvent. This solution should be freshly made and protected from light.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a series of dilutions of the test compound/standard.

-

Add the DPPH solution to each well/cuvette to initiate the reaction. A typical ratio is 1:1 or 1:2 (e.g., 100 µL sample + 100 µL DPPH).

-

Include a control sample containing only the solvent and the DPPH solution.

-

-

Incubation & Measurement:

-

Incubate the mixture in the dark at room temperature for 30 minutes.[20]

-

Measure the absorbance at 517 nm using a spectrophotometer or plate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value through non-linear regression analysis.

-

-

Caption: A streamlined workflow for the DPPH radical scavenging assay.

Experimental Protocol 2: ABTS Radical Cation Scavenging Assay

-

Principle & Causality: This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[17][21] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The blue-green radical cation is then reduced by the antioxidant to its colorless neutral form, with the change in absorbance measured at ~734 nm.[21] This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds and is not affected by pH changes in the same way as the DPPH assay.

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Working Solution Preparation:

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) or methanol to an absorbance of 0.70 (± 0.02) at 734 nm.[23]

-

-

Assay Procedure:

-

Add a small volume of the test compound/standard at various concentrations to a 96-well plate or cuvettes.

-

Add a large volume of the ABTS•+ working solution to start the reaction (e.g., 10 µL sample + 190 µL ABTS•+).

-

-

Incubation & Measurement:

-

Incubate at room temperature for a defined time (e.g., 6-10 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the activity of the test compound to that of Trolox.

-

-

Experimental Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle & Causality: The FRAP assay directly measures the electron-donating capacity of a compound, a key aspect of the SET mechanism.[24] It quantifies the ability of an antioxidant to reduce a ferric (Fe³⁺) complex to its ferrous (Fe²⁺) form.[25][26] In this assay, the colorless Fe³⁺-tripyridyltriazine (TPTZ) complex is reduced to a vibrant blue Fe²⁺-TPTZ complex in an acidic environment (pH 3.6), with the increase in absorbance measured at ~593 nm.[25][26] This assay provides a direct measure of the total reducing power of a sample.

-

Step-by-Step Methodology:

-

FRAP Reagent Preparation:

-

Standard Curve:

-

Prepare a standard curve using a known antioxidant, typically ferrous sulfate (FeSO₄) or Trolox, at concentrations ranging from 100 to 1000 µM.

-

-

Assay Procedure:

-

Add a small volume of the test sample/standard to a 96-well plate or cuvette.

-

Add a large volume of the pre-warmed FRAP working reagent (e.g., 20 µL sample + 180 µL FRAP reagent).

-

-

Incubation & Measurement:

-

Calculation:

-

Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. The results are expressed as µM Fe(II) equivalents or Trolox equivalents.

-

-

Caption: A streamlined workflow for the FRAP assay.

Conclusion

Trihydroxy-substituted benzohydrazides represent a highly promising class of antioxidants, with their potent activity rooted in a well-defined structure-activity relationship. The presence of three phenolic hydroxyl groups provides an exceptional capacity for free radical scavenging through multiple, complementary mechanisms, including Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). Furthermore, the inherent metal-chelating ability of the hydrazide scaffold offers a preventative antioxidant strategy by inhibiting the formation of new radicals. A comprehensive understanding of these mechanisms, validated through a strategic suite of in vitro assays such as DPPH, ABTS, and FRAP, is paramount for the rational design and development of novel therapeutics targeting oxidative stress-related pathologies. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to advancing this field.

References

-

Why does the antioxidant activity increase as the number of OH groups on the phenolic ring increases? | ResearchGate. Available at: [Link]

-

The scavenging mechanism of hydrazone compounds towards HOOc and CH3OOc radicals: a computational mechanistic - RSC Publishing. Available at: [Link]

-

detailed protocol for FRAP assay - Filo. Available at: [Link]

-

Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay -. Available at: [Link]

-

The scavenging mechanism of hydrazone compounds towards HOO˙ and CH 3 OO˙ radicals. Available at: [Link]

-

(PDF) In silico design of hydrazone antioxidants and analysis of their free radical-scavenging mechanism by thermodynamic studies - ResearchGate. Available at: [Link]

-

Antioxidant Activity: The Presence and Impact of Hydroxyl Groups in Small Molecules of Natural and Synthetic Origin - Semantic Scholar. Available at: [Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. Available at: [Link]

-

Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Available at: [Link]

-

OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. Available at: [Link]

-

Antioxidant activity evaluation of new compounds - hydrazones of bexarotene - Bulgarian Chemical Communications. Available at: [Link]

-

The Role of Phenolic Hydroxy Groups in the Free Radical Scavenging Activity of Betalains | Request PDF - ResearchGate. Available at: [Link]

-

Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study - MDPI. Available at: [Link]

-

Antioxidant Activity: The Presence and Impact of Hydroxyl Groups in Small Molecules of Natural and Synthetic Origin - OUCI. Available at: [Link]

-

Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - MDPI. Available at: [Link]

-

Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives - Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines - PMC. Available at: [Link]

-

Free Radical Scavenging Activity Evaluation of Hydrazones by Quantitative Structure Activity Relationship - SciELO México. Available at: [Link]

-

Ferric reducing anti-oxidant power assay in plant extract - SciSpace. Available at: [Link]

-

Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study - PubMed. Available at: [Link]

-

Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study - ResearchGate. Available at: [Link]

-

Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC. Available at: [Link]

-

(PDF) Novel hydrazones – antioxidant potential and stabilization via polysaccharide particles - ResearchGate. Available at: [Link]

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. Available at: [Link]

-

ABTS radical capacity of hydrazide-hydrazones at concentrations 31, 125... - ResearchGate. Available at: [Link]

-

Free Radical Scavenging Activity Evaluation of Hydrazones by Quantitative Structure Activity Relationship | Scilit. Available at: [Link]

-

Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study - PMC. Available at: [Link]

-

Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. Available at: [Link]

-

Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. Available at: [Link]

-

Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives - Academic Journals. Available at: [Link]

-

Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes - Oriental Journal of Chemistry. Available at: [Link]

- US3507892A - Heavy metal chelates of amino hydrazide chelating agents - Google Patents.

-

Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones - MDPI. Available at: [Link]

-

Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. Available at: [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. Available at: [Link]

-

DPPH Antioxidant Assay Kit - Zen-Bio. Available at: [Link]

-

Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry. Available at: [Link]

-

Quantitative structure-activity relationship modeling of antioxidant activities of hydroxybenzalacetones using quantum chemical, physicochemical and spatial descriptors - PubMed. Available at: [Link]

-

Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]

-

Spectrophotometric Determination Of some metal ions using Hydrazones - INIS-IAEA. Available at: [Link]

-

Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC. Available at: [Link]

-

Flavonoids and the Structure-Antioxidant Activity Relationship - Hilaris. Available at: [Link]

-

New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants - MDPI. Available at: [Link]

-

Computational assessment of the radical scavenging activity of cleomiscosin. Available at: [Link]

-

Design, synthesis, antioxidant properties and mechanism of action of new N,N′-disubstituted benzimidazole-2-thione hydrazone derivatives - OUCI. Available at: [Link]

-

Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC. Available at: [Link]

-

Quantitative structure–activity relationship studies for antioxidant hydroxybenzalacetones by quantum chemical- and 3-D-QSAR(CoMFA) analyses | Scilit. Available at: [Link]

Sources

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Free Radical Scavenging Activity Evaluation of Hydrazones by Quantitative Structure Activity Relationship [scielo.org.mx]

- 11. The scavenging mechanism of hydrazone compounds towards HOO˙ and CH 3 OO˙ radicals: a computational mechanistic and kinetic study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07625G [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orientjchem.org [orientjchem.org]

- 17. bcc.bas.bg [bcc.bas.bg]

- 18. Free Radical Scavenging Activity Evaluation of Hydrazones by Quantitative Structure Activity Relationship | Scilit [scilit.com]

- 19. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 21. Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. detailed protocol for FRAP assay | Filo [askfilo.com]

- 26. ultimatetreat.com.au [ultimatetreat.com.au]

Solubility Profile and Solvation Thermodynamics of 2,3,4-Trihydroxybenzohydrazide in Organic Solvents

Executive Summary

As a Senior Application Scientist specializing in physical organic chemistry and active pharmaceutical ingredient (API) formulation, I frequently encounter the challenge of optimizing solvent systems for highly functionalized precursors. 2,3,4-Trihydroxybenzohydrazide (2,3,4-THBH) is a prime example. This compound is a critical building block in the synthesis of nitrogen-containing heterocycles, hydrazone-based ligands, and novel pyrogallol-coumarin hybrids, which exhibit potent antimicrobial, antifungal, and antitumor activities [[1]](). Understanding its solubility profile is not merely a matter of finding a liquid that dissolves a powder; it is a rigorous exercise in thermodynamic balancing, rational solvent selection, and reaction engineering.

This whitepaper details the physicochemical causality behind the solubility of 2,3,4-THBH, provides a quantitative solubility matrix, and outlines self-validating protocols for both solubility determination and applied chemical synthesis.

Physicochemical Properties & Solvation Causality

The solubility behavior of 2,3,4-THBH (CAS: 918441-21-1) [[2]]() is dictated entirely by its highly functionalized aromatic core. The molecule features a pyrogallol moiety (three adjacent hydroxyl groups at positions 2, 3, and 4) and a terminal carbohydrazide group (-CONHNH₂).

-

Causality of Lattice Energy: In the solid state, these functional groups create a dense, rigid network of intermolecular hydrogen bonds. The hydroxyl groups act as strong hydrogen bond donors (HBD) and acceptors (HBA), while the carbohydrazide provides additional HBDs (NH, NH₂) and an HBA (C=O).

-

Causality of Solvent Selection: To achieve dissolution, the free energy of solvation must overcome this high crystal lattice energy. Non-polar solvents (e.g., hexane, toluene) lack the dielectric capacity to disrupt these forces. Therefore, successful solvation requires polar protic solvents (e.g., ethanol, methanol) or highly polar aprotic solvents (e.g., DMSO, DMF) that can form competitive solute-solvent hydrogen bonds 1.

Quantitative Solubility Profile

Below is a representative solubility matrix based on the thermodynamic principles of polyhydroxybenzohydrazides. The data illustrates the stark contrast in solvation capacity across different solvent dielectric environments.

| Solvent Category | Solvent | Dielectric Constant (ε) | Solvation Capacity | Estimated Solubility (mg/mL at 25°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Excellent | > 50.0 |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | Excellent | > 40.0 |

| Polar Protic | Methanol | 32.7 | Good | 15.0 - 25.0 |

| Polar Protic | Ethanol | 24.5 | Good | 10.0 - 20.0 |

| Polar Protic | Water | 80.1 | Moderate | 5.0 - 10.0 |

| Low Polarity | Dichloromethane (DCM) | 8.9 | Poor | < 1.0 |

| Non-Polar | Hexane | 1.9 | Insoluble | < 0.1 |

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 2,3,4-THBH for downstream applications, kinetic dissolution methods are insufficient due to the risk of supersaturation. The following Isothermal Shake-Flask Method is a self-validating system designed to ensure true thermodynamic equilibrium.

-

Saturation: Add an excess of 2,3,4-THBH solid to 10 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

-

Causality: Borosilicate glass minimizes ion leaching, which could inadvertently alter the solvent's ionic strength and skew the solubility of highly polar compounds.

-

-

Equilibration: Incubate the vial in an isothermal shaker bath at 25.0 ± 0.1 °C, agitating at 150 rpm for 48 hours.

-

Causality: 48 hours provides sufficient time to overcome the activation energy of dissolution, ensuring the system reaches a stable thermodynamic equilibrium.

-

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at exactly 25 °C.

-

Causality: Strict temperature control during centrifugation prevents the precipitation or further dissolution that occurs if the sample is allowed to cool or heat.

-

-

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of the filtrate.

-

Causality: PTFE is chemically inert to most organic solvents. Discarding the initial volume saturates any non-specific binding sites on the membrane, preventing artificially low concentration readings.

-

-

Quantification & Validation: Dilute the filtrate with the mobile phase and quantify using HPLC-UV at λ_max (~260-280 nm).

-

System Validation: Run a standard calibration curve (R² > 0.999) prior to analysis to ensure detector linearity.

-

-

Solid-State Verification: Recover the undissolved solid and analyze it via Powder X-Ray Diffraction (PXRD).

-

System Validation: This critical step ensures that the compound did not undergo a polymorphic transition or form a solvate/hydrate during the 48-hour equilibration, which would invalidate the solubility measurement of the original polymorph.

-

Applied Workflow: Solvent-Mediated Synthesis of Pyrogallol-Coumarin Hybrids

2,3,4-THBH is heavily utilized in the synthesis of pyrogallol-coumarin hybrids (e.g., PCH-1 and PCH-2), which are investigated for their antimicrobial and anti-inflammatory efficacy, as well as their antiradical activity via SPLET and RCF mechanisms 3. The following protocol outlines the solvent-mediated synthesis of PCH-1 4.

-

Solvation: Dissolve equimolar amounts (e.g., 1.0 mmol) of 2,3,4-THBH and 3-acetyl-4-hydroxycoumarin in 10 mL of an environmentally friendly 1:1 (v/v) ethanol/water mixture 4.

-

Causality: The binary solvent system balances the high polarity needed to dissolve the hydrazide with the slightly lower polarity required for the coumarin derivative, ensuring a homogeneous reaction medium.

-

-

Catalysis: Add 30 mol% glacial acetic acid to the solution 4.

-

Causality: The weak acid protonates the carbonyl oxygen of the coumarin's acetyl group, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.

-

-

Reflux & Condensation: Heat the mixture to 80 °C and maintain reflux for 5 hours 4.

-

Causality: The thermal energy overcomes the activation barrier for the dehydration step of the hydrazone formation.

-

System Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an ethyl acetate/dichloromethane (2:1) eluent to confirm the total consumption of the starting materials [[4]]().

-

-

Isolation: Cool the mixture to room temperature, filter the resulting precipitate, and recrystallize in pure ethanol 4.

-

Causality: Gradual cooling decreases the solubility of the newly formed, more hydrophobic hybrid molecule, driving crystallization while impurities remain solvated in the mother liquor.

-

Workflow of solvent-mediated synthesis of pyrogallol-coumarin hybrids from 2,3,4-THBH.

References

- Title: N'-(4-Nitrophenyl)benzohydrazide | 257.

- Source: PMC (nih.gov)

- Title: 2,3,4-trihydroxybenzohydrazide | 918441-21-1 Source: ChemicalBook URL

- Title: Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study Source: ResearchGate URL

Sources

- 1. N'-(4-Nitrophenyl)benzohydrazide|257.24 g/mol|RUO [benchchem.com]

- 2. 2,3,4-trihydroxybenzohydrazide | 918441-21-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the biological activity of 2,3,4-Trihydroxybenzohydrazide

An In-Depth Technical Guide on the Biological Activity of 2,3,4-Trihydroxybenzohydrazide

Executive Summary

2,3,4-Trihydroxybenzohydrazide and its derivatives represent a versatile class of compounds exhibiting a wide spectrum of biological activities. This technical guide synthesizes current research to provide a comprehensive overview of their synthesis, mechanisms of action, and potential therapeutic applications. The core structure, characterized by a trihydroxyphenyl ring linked to a hydrazide moiety, is a key pharmacophore responsible for potent enzyme inhibition, antioxidant, anticancer, and antimicrobial properties. This document details the structure-activity relationships, presents quantitative data on biological efficacy, and provides validated experimental protocols for researchers in drug discovery and medicinal chemistry. Key findings highlight its role as a potent inhibitor of various enzymes, including viral proteases and urease, and its ability to induce cell cycle arrest in cancer cell lines, underscoring its potential as a scaffold for novel therapeutic agent development.

Introduction

Hydrazones, a class of organic compounds containing the azomethine group (-NHN=CH-), are recognized for their broad pharmacological significance.[1] When combined with other functional groups, such as the multiple hydroxyl groups found in phenolic acids, they can form powerful bioactive molecules.[2] 2,3,4-Trihydroxybenzohydrazide belongs to this promising class, integrating the well-documented antioxidant and biochemical properties of trihydroxybenzoic acids with the versatile reactivity of the hydrazide functional group.[3][4] Its chemical backbone is analogous to benserazide, a known aromatic amino acid decarboxylase inhibitor, and serves as a critical pharmacophore in the design of various enzyme inhibitors.[5][6]

This guide offers a detailed exploration of the multifaceted biological activities of 2,3,4-Trihydroxybenzohydrazide and its analogues. We will delve into its efficacy as an antioxidant, its specific and potent inhibition of clinically relevant enzymes, its antiproliferative effects on cancer cells, and its activity against microbial pathogens. By explaining the causality behind experimental findings and providing detailed methodologies, this document aims to serve as an authoritative resource for scientists and drug development professionals.

Synthesis and Derivatization

The foundational 2,3,4-Trihydroxybenzohydrazide scaffold is typically synthesized from its corresponding ester or aldehyde precursor. A common and efficient method involves the reaction of a methyl benzoate derivative with hydrazine hydrate.

General Synthesis of Trihydroxybenzohydrazides

A standard procedure involves refluxing a methyl trihydroxybenzoate, such as methyl 3,4,5-trihydroxybenzoate, with hydrazine hydrate in a solvent like methanol. The reaction proceeds for several hours, after which the excess solvent and hydrazine are evaporated to yield the crude product, which can then be purified by recrystallization.[7][8]

Synthesis of Hydrazone Derivatives

The true versatility of the hydrazide scaffold lies in its ability to readily form hydrazone derivatives. This is typically achieved through a condensation reaction with various aldehydes or ketones.

Caption: General workflow for synthesis of 2,3,4-Trihydroxybenzohydrazide and its hydrazone derivatives.

This reaction involves refluxing the trihydroxybenzohydrazide with a selected aldehyde in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction.[9] This straightforward method allows for the creation of large libraries of derivatives with diverse substitutions, enabling detailed structure-activity relationship (SAR) studies.[10]

Key Biological Activities

The 2,3,4-trihydroxybenzyl moiety is a critical pharmacophore, conferring a range of biological effects.[5]

Antioxidant Activity

The presence of multiple hydroxyl groups on the benzene ring makes 2,3,4-Trihydroxybenzohydrazide and its derivatives potent antioxidants.[4] They can neutralize highly reactive free radicals, which are implicated in food degradation and various diseases.[4]

Mechanism of Action: The antioxidant capacity is primarily exerted through two mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can directly donate a hydrogen atom to a free radical, quenching its reactivity.

-

Sequential Proton Loss followed by Electron Transfer (SPLET): A phenolic hydroxyl group can first lose a proton, and the resulting phenoxide anion then donates an electron to the radical species.

Computational studies using Density Functional Theory (DFT) have confirmed that under physiological conditions, the SPLET mechanism is often the most favorable pathway for the antiradical activity of trihydroxybenzohydrazide derivatives.[4]

Caption: Key antioxidant mechanisms of phenolic compounds like 2,3,4-Trihydroxybenzohydrazide.

Quantitative analysis using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method consistently demonstrates the high antioxidant potential of these compounds, often comparable or superior to standards like ascorbic acid or BHT.[10][11]

Enzyme Inhibition

A significant area of activity for 2,3,4-Trihydroxybenzohydrazide analogues is the potent and often specific inhibition of various enzymes.

-

Viral Protease Inhibition: Analogues of 2,3,4-Trihydroxybenzyl-hydrazide have been identified as powerful inhibitors of the human coxsackievirus B3 (CVB3) 3C protease, an enzyme essential for viral replication.[5] Optimization of the parent compound, benserazide, led to derivatives with IC50 values as low as 0.07 μM.[5] Kinetic studies revealed a mixed inhibitory mechanism, indicating the compound can bind to both the free enzyme and the enzyme-substrate complex.[5]

-

Urease Inhibition: Derivatives of 3,4,5-trihydroxybenzohydrazide have shown excellent inhibitory activity against urease, an enzyme implicated in diseases caused by ureolytic bacteria like Helicobacter pylori.[7][12] Kinetic analyses of the most active compounds identified both competitive and mixed-type inhibitors, with Ki (inhibition constant) values in the low micromolar range.[7][8] For example, (E)-N'-(3-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide was found to be a potent competitive inhibitor with a Ki of 10.53 μM.[7]

-

Aromatic Amino Acid Decarboxylase (AADC) Inhibition: The parent compound, 2,3,4-Trihydroxybenzylhydrazine (a close analogue), is known to inhibit AADC.[6][13] This enzyme is responsible for the peripheral metabolism of Levodopa (L-DOPA), a primary treatment for Parkinson's disease. Inhibiting this enzyme allows more L-DOPA to reach the brain.[6]

Table 1: Summary of Enzyme Inhibition Activity

| Enzyme Target | Derivative/Analogue | Inhibition Type | Potency (IC50 / Ki) | Reference |

|---|---|---|---|---|

| Coxsackievirus B3 3C Protease | 4-hydroxyphenylpentanehydrazide derivative | Mixed | IC50 = 0.07 μM | [5] |

| Jack Bean Urease | (E)-N'-(3-hydroxybenzylidene) derivative | Competitive | Ki = 10.53 μM | [7] |

| Jack Bean Urease | (E)-N'-(furan-2-ylmethylene) derivative | Competitive | Ki = 19.1 μM | [7][8] |

| Aromatic Amino Acid Decarboxylase | 2,3,4-trihydroxybenzylhydrazine | - | Not specified |[6][13] |

Anticancer Activity

The related compound, 2,3,4-Trihydroxybenzoic acid (2,3,4-THBA), has demonstrated potent growth-inhibitory properties in human colon (HCT-116) and breast (MDA-MB-231) cancer cells.[3] This activity suggests a strong potential for hydrazide derivatives built on this scaffold.

Mechanism of Action: In HCT-116 colon cancer cells, treatment with 2,3,4-THBA led to an increase in the expression of cyclin-dependent kinase inhibitors p21 and p27.[3] These proteins are crucial regulators of the cell cycle, and their upregulation causes cell cycle arrest, thereby inhibiting cancer cell proliferation. This mechanism is a hallmark of many successful anticancer agents.

While direct studies on 2,3,4-Trihydroxybenzohydrazide are less common, the broader class of N-acylhydrazones is well-known for anticancer properties, with some analogues showing enhanced selectivity toward cancer cells over normal cell lines.[2] Their mechanism is often linked to the disruption of cellular processes leading to apoptosis (programmed cell death).[9]

Antimicrobial Activity

Hydrazone derivatives are widely investigated for their antimicrobial properties against a range of pathogens.[1] Studies on derivatives of 3,4,5-trihydroxybenzohydrazide have confirmed activity against clinically important bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.[14] The general class of benzohydrazides has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungi.[10][15]

The mode of action is often attributed to the active pharmacophore (-CONH-N=CH-), which can interfere with essential cellular processes in microbes.[10] The specific activity can be modulated by the nature of the substituents on the aromatic rings. For instance, the presence of hydroxyl, methoxy, or halogen groups can significantly enhance antibacterial potency.[15][16]

Experimental Methodologies

To ensure scientific integrity and reproducibility, detailed protocols for key biological assays are provided below. These are self-validating systems when appropriate controls are included.

Protocol: Synthesis of a Hydrazone Derivative

This protocol describes the condensation reaction between a benzohydrazide and an aldehyde.[9][10]

-

Reagent Preparation:

-

Dissolve 1 mmol of 2,3,4-Trihydroxybenzohydrazide in 15 mL of ethanol in a round-bottom flask.

-

Dissolve 1 mmol of the desired substituted aldehyde in 10 mL of ethanol.

-

-

Reaction:

-

Add the aldehyde solution to the hydrazide solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Equip the flask with a condenser and place it in a heating mantle.

-

-

Reflux:

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol or petroleum ether to remove unreacted starting materials.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.

-

-

Characterization: Confirm the structure and purity of the final compound using techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10]

Protocol: DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of the test compound.[10][11]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of various concentrations of the test compound (prepared by serial dilution from the stock) to the wells of a microplate.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

For the blank, use 200 µL of methanol.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the scavenging percentage against the compound concentration. Ascorbic acid is typically used as a positive control.

-

Protocol: Urease Inhibition Assay

This protocol is based on the quantification of ammonia produced by urease activity.[7][8]

Caption: Step-by-step workflow for a typical in vitro urease inhibition assay.

-

Reagent Preparation:

-

Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 8.2).

-

Enzyme Solution: Jack Bean Urease solution (e.g., 15 units/mL) prepared in buffer.

-

Substrate Solution: Urea solution (e.g., 100 mM) prepared in buffer.

-

Test Compound: Prepare a stock solution and serial dilutions in the buffer.

-

Color Reagents: Reagent A (1% w/v phenol, 0.005% w/v sodium nitroprusside) and Reagent B (0.5% w/v sodium hypochlorite in 0.5 M NaOH).

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution (or buffer for control).

-

Add 25 µL of the urease enzyme solution to each well.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 55 µL of the urea substrate solution.

-

Incubate at 30°C for 10 minutes.

-

-

Ammonia Quantification (Indophenol Method):

-

Stop the reaction and begin color development by adding 45 µL of Reagent A followed by 100 µL of Reagent B to each well.

-

Incubate the plate at 37°C for 50 minutes.

-

Measure the absorbance at 630 nm with a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (OD_sample / OD_control)] * 100

-

Determine the IC50 value. Thiourea is commonly used as a standard inhibitor (positive control).[7]

-

Conclusion and Future Perspectives

2,3,4-Trihydroxybenzohydrazide and its derivatives have emerged as a class of compounds with significant and diverse biological activities. The trihydroxyphenyl moiety provides a strong foundation for antioxidant and radical scavenging effects, while the hydrazide functional group offers a synthetically versatile handle for creating extensive libraries of hydrazone derivatives. Research has clearly demonstrated their potential as potent inhibitors of viral proteases and bacterial urease, making them attractive candidates for the development of new anti-infective agents.[5][7] Furthermore, preliminary evidence of their anticancer activity through mechanisms like cell cycle arrest warrants deeper investigation.[3]